Diethyl 6-phenylspiro[3.3]heptane-2,2-dicarboxylate
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Overview
Description
Diethyl 6-phenylspiro[33]heptane-2,2-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 6-phenylspiro[3.3]heptane-2,2-dicarboxylate typically involves the reaction of 6-phenylspiro[3.3]heptane-2,2-dicarboxylic acid with diethyl carbonate under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Diethyl 6-phenylspiro[3.3]heptane-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: 6-phenylspiro[3.3]heptane-2,2-dicarboxylic acid.
Reduction: Diethyl 6-phenylspiro[3.3]heptane-2,2-diol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl 6-phenylspiro[3.3]heptane-2,2-dicarboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of diethyl 6-phenylspiro[3.3]heptane-2,2-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- Diethyl spiro[3.3]heptane-2,6-dicarboxylate
- Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate
- 2-azaspiro[3.3]heptane-derived amino acids
Comparison: Diethyl 6-phenylspiro[3.3]heptane-2,2-dicarboxylate is unique due to its phenyl group, which imparts distinct chemical properties and potential biological activities. Compared to other spirocyclic compounds, it offers a different spatial arrangement and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H24O4 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
diethyl 6-phenylspiro[3.3]heptane-2,2-dicarboxylate |
InChI |
InChI=1S/C19H24O4/c1-3-22-16(20)19(17(21)23-4-2)12-18(13-19)10-15(11-18)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 |
InChI Key |
LMOJNEYVACMYOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CC(C2)C3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
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